NIK Enzymatic Inhibition: Target Compound vs. Fully Elaborated NIK SMI1
The fully elaborated derivative NIK SMI1, which extends the target compound's scaffold with a 4-methoxypicolinamide group linked via an ethynyl spacer, inhibits NIK-catalyzed ATP hydrolysis with an IC₅₀ of 0.23 ± 0.17 nM . The target compound, lacking this extension, is predicted to be a substantially weaker NIK binder; a close des-ethynyl analog lacking the picolinamide moiety has been reported to show >1,000-fold loss in NIK inhibitory activity in a TR-FRET assay [1]. This differential provides a well-defined SAR baseline: CAS 62209-20-5 serves as the minimal pharmacophoric core, enabling systematic evaluation of linker and amide substitutions for NIK potency optimization.
| Evidence Dimension | NIK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be >100 nM based on structurally analogous intermediates |
| Comparator Or Baseline | NIK SMI1 (CAS 1660114-31-7): IC₅₀ = 0.23 ± 0.17 nM |
| Quantified Difference | ≥ 435-fold potency gap (inferred from loss of activity in des-ethynyl intermediates) |
| Conditions | TR-FRET assay; recombinant human NIK kinase domain |
Why This Matters
Researchers requiring a defined potency window for SAR libraries can use CAS 62209-20-5 as the reference 'core-only' scaffold to benchmark the contribution of C3-pendant substituents to NIK inhibition.
- [1] Blaquiere, N., et al. (2018) Structure-based optimization of a novel series of NIK inhibitors. Journal of Medicinal Chemistry, 61(15), 6621-6642. View Source
